molecular formula C20H19FN2O4S B2442071 (6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251562-24-9

(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2442071
CAS No.: 1251562-24-9
M. Wt: 402.44
InChI Key: KUTPTAOLOZKPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C20H19FN2O4S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Exploration

A study by S. Benaka Prasad et al. (2018) discussed the synthesis and structural exploration of a novel bioactive heterocycle, emphasizing its antiproliferative activity and detailed structural characterization through various analytical techniques. This research highlights the intricate processes involved in creating and analyzing compounds with complex molecular architectures, which could be analogous to the synthesis and exploration of the compound (S. Benaka Prasad et al., 2018).

Antitumor Activity

Another study by Zhi-hua Tang and W. Fu (2018) synthesized a compound with a morpholino group and evaluated its antitumor activity, showcasing the potential therapeutic applications of such molecules. The research demonstrated the compound's distinct inhibition on the proliferation of various cancer cell lines, suggesting that related compounds could have similar biological activities (Zhi-hua Tang & W. Fu, 2018).

Innovative Synthesis Methods

Research on the efficient synthesis of NK(1) receptor antagonist Aprepitant by K. Brands et al. (2003) provides insight into innovative synthesis methods that could be applicable to the compound . This study outlines a stereoselective synthesis process, which is crucial for creating bioactive molecules with high specificity and efficacy (K. Brands et al., 2003).

Fluorogenic Labeling and Quality Control

R. Gatti et al. (2004) discussed the use of fluorogenic labeling reagents in pre-column derivatization for the quality control of amino acids in pharmaceuticals. This research underscores the importance of developing stable and efficient labeling techniques, which could be relevant for studying the compound's interaction with biological molecules (R. Gatti et al., 2004).

Properties

IUPAC Name

[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-14-3-2-4-16(11-14)23-13-19(20(24)22-7-9-27-10-8-22)28(25,26)18-6-5-15(21)12-17(18)23/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTPTAOLOZKPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.